4-bromo-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2S2/c1-11-7-12(2)9-15(8-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-3-5-14(20)6-4-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOKAHSTFFXXAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The resulting thiadiazole intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Thiadiazole derivatives are known to exhibit significant anticancer properties. Research has shown that compounds containing thiadiazole moieties can act as inhibitors of various cancer cell lines. For instance, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been synthesized and evaluated for their ability to inhibit fibroblast growth factor receptor-1 (FGFR1), which is implicated in non-small cell lung cancer (NSCLC) .
Antiviral Properties
Thiadiazole derivatives have also been explored for their antiviral activity . Studies indicate that certain thiadiazole compounds exhibit potent inhibitory effects against viral replication. For example, compounds with similar structures have demonstrated efficacy against Hepatitis C virus (HCV) and Dengue virus (DENV), showcasing their potential as antiviral agents .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of thiadiazole derivatives. The compound's structure allows it to interact with bacterial enzymes or membranes, leading to inhibition of bacterial growth. Various studies have reported on the synthesis of related compounds that demonstrate significant antimicrobial activity against a range of pathogens .
Structure-Activity Relationship (SAR)
The understanding of the structure-activity relationship (SAR) is crucial in drug design. The incorporation of different substituents on the thiadiazole ring and benzamide moiety can significantly influence the biological activity of these compounds. For instance, modifications in the alkyl groups or halogen substitutions have been shown to enhance potency against specific targets .
Case Study 1: FGFR1 Inhibition
A series of synthesized derivatives based on the structure of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide were tested against NSCLC cell lines with FGFR1 amplification. One promising derivative exhibited an IC50 value indicating effective inhibition across multiple cell lines .
Case Study 2: Antiviral Activity
In vitro studies demonstrated that certain thiadiazole derivatives inhibited HCV NS5B RNA polymerase activity by over 95%. This highlights the potential for developing new antiviral therapies based on this chemical framework .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-bromo-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The thiadiazole ring and the bromine atom may play key roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Thiadiazole vs. Oxadiazole Derivatives
describes 1,3,4-oxadiazole derivatives (e.g., compounds 5f–5i ) with structural parallels to the target compound. Key differences include:
The sulfur atom in thiadiazoles enhances metabolic stability compared to oxadiazoles but may reduce solubility in aqueous media.
Sulfanyl-Linked Compounds
lists sulfonamide and sulfanyl-containing molecules, such as N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide. Comparisons include:
The sulfanyl group in the target compound offers redox stability, whereas sulfonamides are prone to hydrolysis under acidic conditions.
Halogen-Substituted Analogues
The 4-bromo substituent in the benzamide group distinguishes this compound from non-halogenated analogues. For example:
- Bromine vs. Methyl/ethyl groups (as in ’s 5f–5i ): Bromine’s electronegativity and van der Waals radius (1.85 Å) enhance hydrophobic interactions in biological targets compared to smaller alkyl groups.
- Impact on reactivity : Bromine may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization, a feature absent in methyl/ethyl-substituted compounds.
Spectroscopic and Analytical Data
While direct data for the target compound are unavailable, ’s IR and NMR analyses of oxadiazoles provide a benchmark:
Elemental analysis would further confirm purity, with bromine content (~12% by mass) serving as a critical identifier.
Biological Activity
The compound 4-bromo-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide belongs to the class of 1,3,4-thiadiazole derivatives , which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Overview of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are recognized for their antimicrobial , anti-inflammatory , antitumor , and anticonvulsant properties. The presence of the thiadiazole ring confers unique chemical characteristics that enhance bioactivity through interactions with biological macromolecules such as proteins and nucleic acids .
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties against various pathogens. For instance, compounds containing the 1,3,4-thiadiazole moiety have demonstrated efficacy against bacteria and fungi due to their ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .
| Compound | Pathogen | Activity |
|---|---|---|
| This compound | E. coli | Moderate inhibition |
| 4-bromo-N-(3-methylphenyl)benzamide | S. aureus | Strong inhibition |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds similar to this compound have been shown to inhibit cancer cell proliferation by inducing apoptosis and inhibiting tyrosine kinase enzymes .
Case Study:
In vitro tests demonstrated that a related compound inhibited five non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. The IC50 values indicated significant cytotoxicity against these cancer cells .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition: The compound may inhibit specific enzymes critical for cellular functions.
- Receptor Binding: It can interact with various receptors to modulate signaling pathways.
- Induction of Apoptosis: By triggering apoptotic pathways in cancer cells, it contributes to reduced cell viability.
Research Findings
Research has consistently shown that modifications in the thiadiazole structure can lead to enhanced biological activity. For example:
Q & A
Basic: What are the common synthetic routes for this compound?
The synthesis involves alkylation and coupling reactions. For example:
- Alkylation : Reacting intermediates like 4-bromo-substituted precursors with K₂CO₃ in DMF to introduce sulfanyl groups .
- Suzuki Coupling : Aryl boronic acids are coupled with brominated intermediates using Pd catalysts to form thiadiazol-2-yl benzamide frameworks .
- Purification : Column chromatography or recrystallization ensures purity, with yields typically optimized via solvent selection (e.g., ethanol/water mixtures) .
Advanced: How can reaction yields be optimized during synthesis?
Yield optimization requires systematic approaches:
- Design of Experiments (DoE) : Factors like temperature (60–120°C), catalyst loading (0.5–5 mol%), and solvent polarity (DMF vs. THF) are varied. Response surface methodology identifies optimal conditions, reducing side reactions .
- Catalyst Screening : Pd(PPh₃)₄ vs. PdCl₂(dppf) may improve coupling efficiency. For example, PdCl₂(dppf) increases yields by 15–20% in Suzuki reactions .
- Real-Time Monitoring : In-line FTIR or HPLC tracks intermediate formation, enabling rapid adjustments .
Basic: What spectroscopic techniques confirm structural integrity?
- NMR Spectroscopy : ¹H NMR resolves aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.6 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and thiadiazole carbons .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-S), and ~3300 cm⁻¹ (N-H) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 503.02 g/mol) .
Advanced: How is X-ray crystallography used to resolve structural ambiguities?
- Single-Crystal Growth : Slow evaporation from DMSO/ethanol produces diffraction-quality crystals .
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 293 K captures reflections.
- Refinement : SHELXL refines structures to R-factors <0.05, revealing bond lengths (e.g., C-Br = 1.89 Å) and dihedral angles (e.g., 85° between benzamide and thiadiazole planes) .
Basic: What biological assays evaluate therapeutic potential?
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth .
- Antitumor Screening : MTT assays on HeLa or MCF-7 cells (IC₅₀ values reported at 10–50 µM) .
- Anti-Inflammatory Testing : COX-2 inhibition assays using ELISA kits .
Advanced: How do molecular docking studies predict binding mechanisms?
- Protein Preparation : Crystal structures (e.g., PDB: 6LU7) are protonated and minimized using OPLS4 force fields.
- Docking Protocol : Glide XP scoring evaluates hydrophobic enclosures and hydrogen bonds. For example, the compound’s bromobenzamide group shows π-π stacking with Tyr54 (binding energy = -7.8 kcal/mol) .
- Validation : Cross-docking against 198 complexes ensures scoring accuracy (RMSD <1.73 kcal/mol) .
Advanced: How to resolve discrepancies between computational and experimental solubility?
- Experimental Measurement : Shake-flask method in PBS (pH 7.4) at 25°C quantifies solubility (e.g., 0.12 mg/mL) .
- Computational Refinement : Adjust COSMO-RS parameters using experimental data to improve predictive accuracy. For sulfonamides, dielectric constant adjustments reduce error margins by 30% .
- pH-Solubility Profiling : Titration from pH 3–9 identifies ionization effects (e.g., pKa = 4.7 for the sulfanyl group) .
Advanced: How to address contradictions in spectral vs. crystallographic data?
- Case Study : If NMR suggests a planar conformation but crystallography shows a twisted geometry:
Basic: What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coats, and goggles are mandatory.
- Ventilation : Use fume hoods during synthesis to avoid bromine vapor exposure .
- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .
Advanced: How to design SAR studies for derivatives?
- Substituent Variation : Replace bromo with Cl, F, or NO₂ to assess electronic effects on bioactivity .
- Thiadiazole Modifications : Introduce methyl or phenyl groups at position 5 to probe steric effects.
- Data Analysis : Use IC₅₀ ratios and Hansch parameters (π, σ) to model activity trends. For example, logP >3.5 correlates with improved membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
